molecular formula C25H24N2O2S B12724691 10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)- CAS No. 89516-38-1

10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)-

Cat. No.: B12724691
CAS No.: 89516-38-1
M. Wt: 416.5 g/mol
InChI Key: RTWGNRNAFXMGLR-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological and chemical properties. Phenothiazine derivatives are known for their applications in pharmaceuticals, particularly as antipsychotic and antihistaminic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)- typically involves the acylation of phenothiazine derivatives. One common method is the Friedel-Crafts acylation, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction conditions often require refluxing to ensure complete acylation.

Another method involves the alkylation of 2-acetylphenothiazine with methyl iodide and sodium hydride to form intermediate compounds, which are then further reacted to produce the desired derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and various substituted phenothiazine compounds .

Properties

CAS No.

89516-38-1

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2-acetylphenothiazin-10-yl)-2-[2-(4-methylphenyl)ethylamino]ethanone

InChI

InChI=1S/C25H24N2O2S/c1-17-7-9-19(10-8-17)13-14-26-16-25(29)27-21-5-3-4-6-23(21)30-24-12-11-20(18(2)28)15-22(24)27/h3-12,15,26H,13-14,16H2,1-2H3

InChI Key

RTWGNRNAFXMGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C

Origin of Product

United States

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